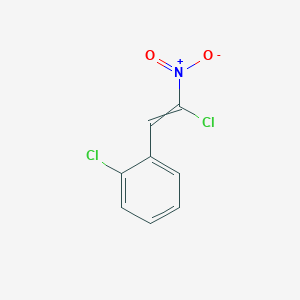

1-Chloro-2-(2-chloro-2-nitroethenyl)benzene

Description

1-Chloro-2-(2-chloro-2-nitroethenyl)benzene (molecular formula: C₈H₅Cl₂NO₂, molecular weight: 218.04 g/mol) is a chlorinated nitroethenyl-substituted aromatic compound. Its structure features a benzene ring with a chlorine atom at the ortho position and a nitro-functionalized ethenyl group at the adjacent position.

Properties

CAS No. |

101495-22-1 |

|---|---|

Molecular Formula |

C8H5Cl2NO2 |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1-chloro-2-(2-chloro-2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-4-2-1-3-6(7)5-8(10)11(12)13/h1-5H |

InChI Key |

QFEFTJATKKKPNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Synthesis

A high-yielding route involves reacting 2-chlorobenzaldehyde with nitromethane in ethanol at 30°C for 48 hours using (S)-4-amino-2-(((benzyloxy)carbonyl)amino)butanoic acid as a catalyst. This method achieves a 93% yield with excellent stereocontrol, attributed to the catalyst’s ability to stabilize the transition state through hydrogen bonding and steric effects. The reaction proceeds via a bicyclic transition state, favoring syn-selectivity due to minimized steric hindrance between the aromatic ring and nitro group.

$$

\text{2-Chlorobenzaldehyde} + \text{Nitromethane} \xrightarrow{\text{(S)-Catalyst}} \text{1-Chloro-2-(2-nitroethenyl)benzene} + \text{H}_2\text{O}

$$

Acid-Mediated Conditions

An alternative protocol employs acetic acid and ammonium acetate under reflux, yielding 82% of the target compound. Here, ammonium acetate acts as a weak base, facilitating nitroalkane deprotonation and subsequent aldol addition. The acidic environment promotes dehydration, forming the conjugated nitroethenyl moiety. This method is advantageous for scalability but requires careful temperature control to avoid byproduct formation.

Electrophilic Aromatic Substitution and Functionalization

Chlorination and Nitration Sequence

A multistep synthesis begins with chlorobenzene, which undergoes nitration to yield 2-nitrochlorobenzene. Subsequent Friedel-Crafts acylation introduces an acetyl group, followed by chlorination using phosphorus pentachloride (PCl₅) to form the dichloromethyl intermediate. Final elimination of HCl generates the nitroethenyl group.

$$

\text{Chlorobenzene} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{2-Nitrochlorobenzene} \xrightarrow{\text{AcCl/AlCl}3} \text{2-Chloroacetophenone} \xrightarrow{\text{PCl}_5} \text{1-Chloro-2-(dichloromethyl)benzene} \xrightarrow{\Delta} \text{1-Chloro-2-(2-chloro-2-nitroethenyl)benzene}

$$

This route achieves a 96.2% yield in the final step when conducted in ethylene dichloride at 87°C, with rigorous washing to remove residual phosphorus oxides.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for Preparation Methods

Table 2: Byproducts and Purity

| Method | Major Byproducts | Purity (%) |

|---|---|---|

| Henry Reaction | None reported | >99 |

| Acid-Mediated | Unreacted aldehyde | ~98 |

| Electrophilic Route | Residual chlormezanone (0.32%) | 99.54 |

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents like sulfolane enhance reactivity in halogen-exchange reactions, as demonstrated in the Halex process for synthesizing fluoronitrobenzenes. Similarly, ethylene dichloride’s low polarity in the electrophilic route minimizes side reactions during PCl₅-mediated chlorination.

Catalyst Design

Chiral catalysts derived from BINOL-lanthanum complexes improve enantioselectivity in asymmetric Henry reactions, achieving up to 97% ee for β-nitroalcohol intermediates. However, their cost necessitates trade-offs between selectivity and industrial feasibility.

Chemical Reactions Analysis

1-Chloro-2-(2-chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

Addition: The double bond in the nitroethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(2-chloro-2-nitroethenyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for biologically active molecules.

Medicine: While not directly used as a drug, its derivatives are being investigated for potential pharmaceutical applications.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-chloro-2-(2-chloro-2-nitroethenyl)benzene with key analogs, highlighting substituents, molecular properties, and biological activities:

Key Observations:

- Steric Hindrance : Ortho-substituted chlorine in 1-chloro-2-(methylsulfonyl)benzene introduces steric constraints, affecting catalytic oxidation reactions . Similar effects may occur in the target compound.

- Biological Activity : The sulfonyl-containing analog exhibits antioxidant properties via NRF2 activation, while the nitroethenyl derivative is linked to antitumor activity through benzopyran decomposition .

Physicochemical Properties

- Solubility and Stability : Nitro groups generally reduce solubility in polar solvents compared to sulfonyl or ethoxy analogs. The ortho-chloro substituent may further decrease solubility due to steric effects.

- Thermodynamic Data : While unavailable for the target compound, 1-chloro-2-ethylbenzene (C₈H₉Cl) has a liquid formation enthalpy (ΔfH°liquid) of -58.3 kJ/mol, providing a benchmark for future studies .

Biological Activity

1-Chloro-2-(2-chloro-2-nitroethenyl)benzene is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene is . The presence of both chlorine and nitro groups in its structure suggests potential reactivity in biochemical pathways, particularly through electrophilic aromatic substitution and redox reactions.

Anticancer Potential

Recent studies have explored the anticancer properties of derivatives related to 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene. For example, compounds synthesized from 1-chloro-2-nitrostyrenes exhibited significant antiproliferative activity against neuroblastoma cell lines. One derivative showed higher potency than all-trans-retinoic acid, a known cancer drug, by inhibiting tubulin polymerization, indicating potential for development as microtubule-targeting anticancer agents .

Mutagenicity and Toxicity

Research indicates that 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene may exhibit mutagenic properties. In bacterial test systems, it demonstrated weak mutagenic activity; however, it was not mutagenic in mammalian cell tests. The compound induced increased rates of sister chromatid exchanges, suggesting some clastogenic activity .

Toxicological assessments have shown that the compound can cause methemoglobinemia and affect organs such as the liver and kidneys upon repeated exposure. The NOAEL (No Observed Adverse Effect Level) in rats was not achieved at lower concentrations, indicating a need for careful risk assessment in occupational settings .

The mechanism by which 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene exerts its biological effects primarily involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution reactions. These interactions can lead to alterations in cellular signaling pathways and DNA damage, contributing to its biological activity.

Case Studies and Research Findings

Q & A

Q. What are common synthetic strategies for preparing 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration steps. For example, Friedel-Crafts alkylation or cross-coupling reactions (e.g., Sonogashira coupling) can introduce the chloro-nitroethenyl moiety. Copper-promoted hydration/annulation methods (as used for similar alkynyl-substituted benzene derivatives) may also be adapted, where substituent reactivity (Cl vs. NO₂) dictates regioselectivity . Optimization often requires inert conditions (N₂ atmosphere) and catalysts like CuI or Pd(PPh₃)₄.

Q. How is the compound characterized structurally after synthesis?

- Methodological Answer : Multi-technique validation is critical:

- 13C NMR identifies electronic environments of carbons adjacent to Cl and NO₂ groups (e.g., nitroethenyl carbons resonate at δ 120-150 ppm) .

- X-ray crystallography resolves bond angles and torsional strain between substituents (e.g., nitro group twisted ~38° relative to the benzene plane in analogous nitrobenzene derivatives) .

- Mass spectrometry (EI-MS) confirms molecular weight (expected [M]⁺ peak at m/z 232 for C₈H₄Cl₂NO₂).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Key variables include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nitration efficiency but may increase hydrolysis of nitroethenyl groups.

- Temperature control : Lower temperatures (0–5°C) reduce nitro group decomposition, while higher temps (80–100°C) favor coupling reactions .

- Catalyst loading : Sub-stoichiometric CuI (5 mol%) improves yield in cross-coupling steps without promoting side reactions .

Q. What factors influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups create distinct directing effects:

- Nitro groups are meta-directing, while chlorine (ortho/para-directing) competes. Computational modeling (DFT) predicts preferred sites for substitution.

- Steric hindrance from the ethenyl group may suppress reactivity at adjacent positions. Experimental validation via competitive reactions (e.g., bromination) is recommended .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution):

- VT-NMR (variable-temperature NMR) identifies conformational changes.

- DFT calculations simulate optimized geometries and predict NMR shifts, aiding assignment .

- Complementary techniques (IR for functional groups, HPLC-MS for purity) reduce ambiguity.

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for synthesis due to potential release of NOx gases.

- Storage : Keep in amber glass under N₂ at 2–8°C to prevent photodegradation.

- Disposal : Follow hazardous waste guidelines for chlorinated nitro compounds (WGK 3 classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.